7-Ethylisoquinoline-1-carboxylic acid
Description
7-Ethylisoquinoline-1-carboxylic acid is a heterocyclic compound featuring an isoquinoline core substituted with an ethyl group at position 7 and a carboxylic acid group at position 1 (Figure 1). Isoquinoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-ethylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-2-8-3-4-9-5-6-13-11(12(14)15)10(9)7-8/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
LIYYBGWLMDESJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CN=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 7-Ethylisoquinoline-1-carboxylic acid, can be achieved through various methods. One common approach is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst . Another method is the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or rhodium can facilitate the cyclization reactions under milder conditions and with higher selectivity . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Ethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
7-Ethylisoquinoline-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects at Position 7
The substituent at position 7 significantly influences electronic, steric, and solubility properties. Key comparisons include:
- Ethyl vs. Methyl (): Ethyl groups (C2H5) increase lipophilicity and steric bulk compared to methyl (CH3). For example, Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate (melting point: ~120–125°C) likely has lower solubility in water than its ethyl-substituted analogs due to reduced polarity .
- Ethyl vs. Trifluoromethyl (): The trifluoromethyl (CF3) group is electron-withdrawing, enhancing electrophilic reactivity and reducing basicity. Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate may exhibit distinct <sup>1</sup>H NMR shifts (e.g., downfield shifts for protons near CF3) compared to ethyl-substituted derivatives .
- Ethyl vs. Chloro (): Chloro (Cl) substituents increase polarity and melting points. Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate likely has a higher melting point (>150°C) than ethyl analogs due to stronger dipole-dipole interactions .
Functional Group Variations
- Carboxylic Acid (Position 1) vs. Ester (Position 3): The carboxylic acid group in the target compound enhances acidity (pKa ~4–5) and hydrogen-bonding capacity compared to esters (e.g., Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate). This difference impacts crystallization (higher melting points for acids) and bioavailability .
- Quinoline vs. Isoquinoline Core (): 7-Ethoxy-1-ethyl-6-(2-methoxyethoxy)-4-oxoquinoline-3-carboxylic acid (a quinoline derivative) differs in nitrogen position, reducing aromaticity compared to isoquinoline. This alters dipole moments and solubility, favoring interactions with hydrophobic targets .
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